molecular formula C16H21ClN2O B4405018 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride

Cat. No.: B4405018
M. Wt: 292.80 g/mol
InChI Key: IZQNCPHQWFTCDU-UHFFFAOYSA-N
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Description

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride is a compound that combines the structural features of both imidazole and indane moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while indane is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride typically involves the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the reduction of indanone using a suitable reducing agent such as sodium borohydride.

    Attachment of the Butyl Chain: The next step involves the attachment of a butyl chain to the indane moiety. This can be achieved through a nucleophilic substitution reaction using a butyl halide.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Coupling of the Indane and Imidazole Moieties: The final step involves the coupling of the indane and imidazole moieties through an ether linkage. This can be achieved through a Williamson ether synthesis reaction using a suitable base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Hydrolysis: Hydrolysis can occur in the presence of acidic or basic conditions, leading to the cleavage of the ether linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles

    Hydrolysis: Acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer agents.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.

    Biological Research: The compound can be used as a tool for studying various biological processes, such as enzyme inhibition and receptor binding.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The indane moiety can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride can be compared with other similar compounds, such as:

    1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole: This compound lacks the hydrochloride salt, which may affect its solubility and stability.

    1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]benzimidazole: This compound contains a benzimidazole ring instead of an imidazole ring, which may affect its binding affinity and selectivity.

    1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]triazole: This compound contains a triazole ring instead of an imidazole ring, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct properties and applications.

Properties

IUPAC Name

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1(9-18-10-8-17-13-18)2-11-19-16-7-6-14-4-3-5-15(14)12-16;/h6-8,10,12-13H,1-5,9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQNCPHQWFTCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCCN3C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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